8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride
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Overview
Description
8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride is a novel compound known for its high affinity as an antagonist radioligand for human A3 adenosine receptors . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a radioligand in binding studies to investigate the properties of adenosine receptors.
Biology: It helps in studying the physiological roles of A3 adenosine receptors in various biological systems.
Industry: It can be used in the development of diagnostic tools and assays for receptor studies.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride involves its binding to A3 adenosine receptors. This binding is saturable and reversible, indicating a high affinity interaction. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating various physiological pathways . The molecular targets include the A3 adenosine receptors, and the pathways involved are related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-i]purin-5-one derivatives and adenosine receptor antagonists. Compared to these compounds, 8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride is unique due to its high selectivity and low non-specific binding . This makes it a valuable tool for studying A3 adenosine receptors with minimal interference from other receptor subtypes .
Properties
Molecular Formula |
C16H18ClN5O |
---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H |
InChI Key |
GXTWRDNRTCRTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Origin of Product |
United States |
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